molecular formula C22H38O5 B160461 20-ethyl Prostaglandin F2alpha CAS No. 36950-85-3

20-ethyl Prostaglandin F2alpha

Cat. No.: B160461
CAS No.: 36950-85-3
M. Wt: 382.5 g/mol
InChI Key: XSDVSOQSNGGUFY-GWSKAPOCSA-N
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Mechanism of Action

Target of Action

The primary target of 20-ethyl Prostaglandin F2alpha (PGF2α) is the Prostaglandin F2α receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) that is required for female reproductive function such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Mode of Action

PGF2α acts by binding to the FP receptor . It is released in response to an increase in oxytocin levels in the uterus, and stimulates both luteolytic activity and the release of oxytocin . Through the FP receptor, PGF2α promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes and induces cardiac myocyte hypertrophy in vitro and cardiac growth in rat .

Biochemical Pathways

PGF2α is involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis . It is generated through PGH synthase (PGHS), commonly known as cyclooxygenase (COX), in response to a wide variety of stimuli . PGF2α regulates mitochondrial dynamics and mitophagy in the bovine corpus luteum . It also promotes the expression of dynamin-related protein-1 (DRP1) and mitochondrial fission factor (MFF) .

Pharmacokinetics

It is known that the elimination half-life of pgf2α is 3 to 6 hours in amniotic fluid and less than 1 minute in blood plasma .

Result of Action

The action of PGF2α results in a variety of physiological effects. In the context of female reproductive function, it acts on the corpus luteum to cause luteolysis, forming a corpus albicans and stopping the production of progesterone . It also promotes the expression of certain genes in cardiomyocytes, leading to cardiac myocyte hypertrophy and cardiac growth .

Action Environment

The action of PGF2α can be influenced by various environmental factors. For instance, oxidative stress and inflammation can modulate the effects of PGF2α . Furthermore, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2α .

Biochemical Analysis

Biochemical Properties

20-ethyl Prostaglandin F2alpha interacts with various enzymes and proteins. It is known to interact with the Prostaglandin F2alpha receptor (FP), a G protein-coupled receptor . The binding of this compound to the FP receptor activates downstream signaling pathways, leading to various biochemical reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been shown to affect the viability of luteal cells by inducing either proliferation or cell death (via apoptosis or necroptosis) . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level through the FP receptor, promoting the expression of various genes and inducing cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. For instance, it has been observed that the expression of certain genes related to cell death pathways exhibit stage-specific responses to this compound administration depending on its local or systemic actions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in cows, it has been observed that the expression of certain genes and the activation of specific signaling pathways are influenced by the dosage of this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is known to play a crucial role in mediating an array of cellular processes such as cell proliferation, differentiation, and apoptosis . It also interacts with various enzymes and cofactors, affecting metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 20-ethyl Prostaglandin F2alpha typically involves the extension of the ω-chain of Prostaglandin F2alpha. This can be achieved through a series of chemical reactions, including the addition of methylene groups to the ω-chain. The process may involve the use of specific catalysts and reagents to ensure the desired stereochemistry and yield .

Industrial Production Methods: Industrial production of this compound may utilize chemoenzymatic methods, which combine chemical synthesis with enzymatic catalysis. This approach allows for high stereoselectivity and efficiency in the production process. Key steps may include the use of Baeyer–Villiger monooxygenase for stereoselective oxidation and ketoreductase for diastereoselective reduction .

Chemical Reactions Analysis

Types of Reactions: 20-ethyl Prostaglandin F2alpha undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or other reduced forms of the compound .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its extended ω-chain, which enhances its potency and efficacy as an intraocular hypotensive agent. This modification allows for prolonged effects and improved receptor binding affinity compared to other similar compounds .

Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxydec-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H38O5/c1-2-3-4-5-8-11-17(23)14-15-19-18(20(24)16-21(19)25)12-9-6-7-10-13-22(26)27/h6,9,14-15,17-21,23-25H,2-5,7-8,10-13,16H2,1H3,(H,26,27)/b9-6-,15-14+/t17-,18+,19+,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSDVSOQSNGGUFY-GWSKAPOCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H38O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36950-85-3
Record name Prostaglandin-ici 74205
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036950853
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
20-ethyl Prostaglandin F2alpha
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20-ethyl Prostaglandin F2alpha
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20-ethyl Prostaglandin F2alpha
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20-ethyl Prostaglandin F2alpha
Reactant of Route 5
20-ethyl Prostaglandin F2alpha
Reactant of Route 6
20-ethyl Prostaglandin F2alpha

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